N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide
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Overview
Description
N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that features a benzothiazole and benzofuran moiety
Preparation Methods
The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with methoxy-substituted benzaldehyde under acidic conditions.
Formation of Benzofuran Moiety: The benzofuran ring can be synthesized by cyclization of a suitable precursor, such as 2-hydroxybenzyl alcohol, under dehydrating conditions.
Coupling Reaction: The final step involves coupling the benzothiazole and benzofuran moieties through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, using reagents such as halogens or nucleophiles like amines and thiols.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to interact with specific molecular targets in cancer cells.
Antimicrobial Activity: It has shown promise as an antimicrobial agent, effective against various bacterial and fungal strains.
Materials Science: The unique structural properties of this compound make it a candidate for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. In cancer cells, it may inhibit key enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar compounds to N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide include:
N-(6-Methoxy-1,3-benzothiazol-2-yl)acetamide: This compound has a similar benzothiazole moiety but differs in its functional groups and overall structure.
N-(6-Methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide: Another related compound with a phenoxyacetamide group instead of the benzofuran moiety.
The uniqueness of this compound lies in its specific combination of benzothiazole and benzofuran rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c1-10-12-5-3-4-6-14(12)23-16(10)17(21)20-18-19-13-8-7-11(22-2)9-15(13)24-18/h3-9H,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLXLMSBCZLLGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3=NC4=C(S3)C=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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